8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine

Description

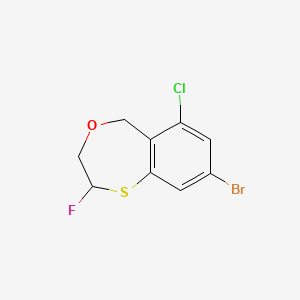

8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine is a heterocyclic compound with the molecular formula C9H7BrClFOS It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoxathiepine ring system

Properties

Molecular Formula |

C9H7BrClFOS |

|---|---|

Molecular Weight |

297.57 g/mol |

IUPAC Name |

8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine |

InChI |

InChI=1S/C9H7BrClFOS/c10-5-1-7(11)6-3-13-4-9(12)14-8(6)2-5/h1-2,9H,3-4H2 |

InChI Key |

JMYFFFLTFXDEQK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(SC2=C(CO1)C(=CC(=C2)Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Halogenated Benzoxathiepine Core Synthesis

According to patent US6410552B1, benzoethers and related compounds with halogen substitutions can be synthesized by starting from appropriately substituted phenols or benzene derivatives, which undergo cyclization with sulfur-containing reagents to form the benzoxathiepine ring. The halogen substituents such as bromine, chlorine, and fluorine are introduced either by using halogenated starting materials or by selective halogenation during or after ring formation. The patent describes the use of various substituents and functional groups, indicating the versatility of the synthetic route for introducing halogens at desired positions.

Cyclization Techniques

Intramolecular cyclization is a key step for forming the 4,1-benzoxathiepine skeleton. Literature on heterocyclic synthesis indicates that cyclization can be promoted by:

- Electrophilic aromatic substitution reactions involving sulfur nucleophiles.

- Use of catalysts or reagents that facilitate ring closure, such as iodine or palladium catalysts.

- Controlled oxidation states to maintain the 3,5-dihydro (partially saturated) ring system.

For example, catalytic methods for heterocycle synthesis often employ palladium-catalyzed rearrangements or oxidative cyclizations to form sulfur- and oxygen-containing rings.

Selective Halogenation

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|

| Starting material | Halogenated phenol derivatives | Ambient to reflux temperatures | Provides halogen substituents for ring formation |

| Cyclization | Sulfur nucleophile, Pd or I catalyst | Solvent: DCM, THF; temp 25-80°C | Formation of benzoxathiepine ring |

| Halogenation (if post-ring) | NBS, SO2Cl2, Selectfluor | Controlled temp, inert atmosphere | Selective bromination, chlorination, fluorination |

| Partial reduction | DIBAL-H or catalytic hydrogenation | Mild reducing conditions | Formation of 3,5-dihydro ring |

| Purification | Column chromatography, HPLC | Standard lab techniques | Isolation of pure compound |

| Characterization | NMR, MS, IR | Standard analytical methods | Confirmation of structure and purity |

Research Discoveries and Perspectives

- The patent literature emphasizes the utility of halogenated benzoxathiepines as calcium channel antagonists, highlighting the importance of precise halogen placement for biological activity.

- Catalytic methods for heterocycle synthesis, including palladium-catalyzed rearrangements and oxidative cyclizations, offer efficient routes to complex benzoxathiepines with functional group tolerance.

- Advances in selective halogenation techniques enable the introduction of multiple halogen atoms on aromatic heterocycles without unwanted side reactions, critical for the synthesis of multi-halogenated compounds like this compound.

- Green chemistry approaches, such as enzymatic sulfoxidation using flavin-based catalysis, provide environmentally friendly alternatives for oxidation steps in heterocycle synthesis, although specific application to benzoxathiepines requires further exploration.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxathiepine ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxathiepine ring.

Scientific Research Applications

8-Bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine is a heterocyclic compound featuring a benzoxathiepine core, with a bromine atom at position 8, a chlorine atom at position 6, and a fluorine atom at position 2. The molecular formula is C9H7OFSClBr, and the molecular weight is approximately 297.57 g/mol . The chemical's reactivity is due to the halogen substituents and the sulfur atom.

Potential Applications

this compound and similar compounds may have potential applications in various fields:

- Biological activities Preliminary studies suggest that this compound may exhibit various biological activities.

- Interaction studies Interaction studies focus on its binding affinities with biological targets such as enzymes or receptors. These studies aim to elucidate specific biological activities.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine | Contains a benzoxazine ring | Different heterocycle structure |

| Methyl 6-chloro-3,5-dihydro-2H-4,1-benzoxathiepine | Methyl substitution at position 8 | Variation in substitution pattern |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | Simple aromatic structure without sulfur | Lacks the complex ring structure |

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

8-bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: shares similarities with other halogenated benzoxathiepine derivatives.

6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: Lacks the bromine atom but has similar structural features.

8-bromo-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine: Lacks the chlorine atom but retains the bromine and fluorine atoms.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its chemical reactivity and biological activity

Biological Activity

8-Bromo-6-chloro-2-fluoro-3,5-dihydro-2H-4,1-benzoxathiepine is a heterocyclic compound notable for its unique structural features, including halogen substituents and a sulfur atom. Its molecular formula is C₉H₇BrClFOS, with a molecular weight of approximately 297.57 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound is characterized by:

- Bromine atom at position 8

- Chlorine atom at position 6

- Fluorine atom at position 2

- Sulfur atom in the benzoxathiepine core

These features contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrClFOS |

| Molecular Weight | 297.57 g/mol |

| Boiling Point | 348.1 ± 42.0 °C (Predicted) |

| Density | 1.74 ± 0.1 g/cm³ (at 20 °C) |

Antimicrobial Properties

Preliminary studies suggest that compounds structurally similar to this compound exhibit antimicrobial activities. For instance, the presence of halogen atoms often correlates with increased potency against various pathogens.

Cytotoxicity Studies

Research indicates that halogenated compounds can exhibit cytotoxic effects on human cell lines. A study evaluating the cytotoxicity of similar compounds found that those with bromine and chlorine substitutions showed significant toxicity against human hepatoma cells, suggesting potential applications in cancer therapy.

Enzyme Inhibition

Interaction studies have focused on the binding affinities of this compound with biological targets such as enzymes or receptors. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Case Studies

- Study on Halogenated Compounds : A study published in Journal of Medicinal Chemistry examined various halogenated benzoxathiepines and found that those with bromine and chlorine exhibited enhanced activity against Gram-positive bacteria . The study highlighted the importance of halogen positioning in determining biological activity.

- Cytotoxicity Evaluation : In another research article, the cytotoxic effects of several benzoxathiepines were evaluated using different cancer cell lines. The findings indicated that the presence of halogens significantly increased cytotoxicity, making these compounds promising candidates for further development in cancer therapeutics .

- Enzyme Interaction Studies : A recent investigation into enzyme inhibition by benzoxathiepines demonstrated that specific structural modifications could enhance binding affinity to target enzymes involved in cancer cell proliferation . This suggests that this compound may have similar potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.